The synthesis of RelB involves recombinant DNA technology. Typically, the relB gene is amplified using polymerase chain reaction (PCR) techniques and cloned into expression vectors. For example, the relB gene can be fused with glutathione S-transferase (GST) to facilitate purification via affinity chromatography. The purification process often involves solubilizing inclusion bodies with urea and employing nickel affinity chromatography to isolate the protein .
RelB exhibits a complex molecular structure characterized by its dimerization domains and DNA-binding motifs. The protein typically consists of several structural domains that facilitate its function as a transcription factor.
RelB participates in various biochemical reactions primarily related to gene regulation. Its interaction with DNA involves binding to specific kappa B sites within target gene promoters.
The mechanism of action for RelB involves its role as a transcription factor in the alternative NF-κB signaling pathway. Upon activation, RelB translocates to the nucleus where it binds to specific DNA sequences to regulate gene expression.
RelB exhibits distinct physical and chemical properties that influence its function as a protein.
RelB has significant applications in scientific research, particularly in cancer biology and immunology.
RelB (encoded by the RELB gene in humans) is a member of the NF-κB transcription factor family, which arose prior to the divergence of animals and fungi. Genomic analyses reveal that Rel homology domain (RHD)-containing proteins originated in the last common ancestor of Opisthokonta (animals, fungi, and related protists). The RELB gene structure is conserved across vertebrates, featuring 5′ regulatory elements responsive to inflammatory and developmental signals. Evolutionary studies identify RelB orthologs in early-diverging holozoans (e.g., filastereans, choanoflagellates) and nucleariids (sister group to fungi), indicating secondary loss in true fungi [2]. Uniquely, RelB retains ancestral RHD features while acquiring a lineage-specific leucine zipper motif, distinguishing it from other NF-κB proteins like RelA and c-Rel.
Table 1: Evolutionary Distribution of RelB-like Proteins
Lineage | Domain Architecture | Conserved Features |
---|---|---|
Mammals | RHD-LeuZip-TAD | Leucine zipper, GRR recognition |
Choanoflagellates | RHD-Ankyrin repeats | Dimerization, nuclear localization signal |
Filastereans | RHD-IκB-like domains | DNA binding, partial processing motifs |
Nucleariids | RHD-DNA binding domain | Dimerization capacity, no LeuZip/TAD |
RelB’s primary structure comprises three functionally distinct domains:
Table 2: Functional Domains of RelB
Domain | Position | Key Structural Features | Functional Role |
---|---|---|---|
Leucine Zipper | 1–30 | Coiled-coil; hydrophobic heptad repeats | Dimer stability; non-canonical partnerships |
RHD | 31–330 | β-sandwich; NLS loop | DNA binding; IκB interaction; dimerization |
TAD | 379–558 | Acidic residues; disordered conformation | Coactivator recruitment; chromatin remodeling |
The RHD folds into two immunoglobulin-like subdomains:
RelB exhibits distinct DNA-binding preferences compared to RelA. While both recognize κB motifs (5′-GGGRNYYYCC-3′), RelB/p52 heterodimers favor sequences with central CpG dinucleotides (e.g., 5′-GGGGCGCTCC-3′), attributable to RelB’s Asp113-mediated hydrogen bonding with cytosine bases [4] [7]. Structural modeling reveals that RelB’s leucine zipper induces DNA bending, facilitating promoter accessibility for coactivators like Bcl-3 [5] [10].
RelB’s dimerization is governed by the RHD’s C-terminal subdomain, with key residues (Asn287) stabilizing interchain hydrogen bonds. RelB exhibits preferential partnerships:
Table 3: RelB Heterodimer Properties
Dimer Partner | Stability (Kd) | DNA-Binding Affinity | Activation Pathway |
---|---|---|---|
p52 | 10⁻⁹ M | High (κB sites) | Non-canonical (NIK/IKKα) |
p50 | 10⁻⁷ M | Moderate | Canonical or non-canonical |
RelB | 10⁻⁶ M | Low | Not signal-induced |
The non-canonical NF-κB pathway relies on inducible p100 processing rather than IκBα degradation. NIK stabilizes IKKα, which phosphorylates p100, enabling RelB release. This pathway is slow (hours) and persistent, contrasting with rapid canonical activation [8] [10].
Compound Names Mentioned: RelB protein, NF-κB, p52, p50, p100, NIK, IKKα, βTrCP, Bcl-3, leucine zipper, Rel homology domain (RHD), transcriptional activation domain (TAD).
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